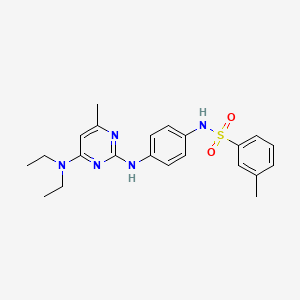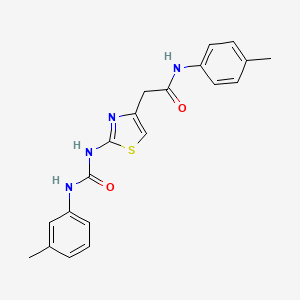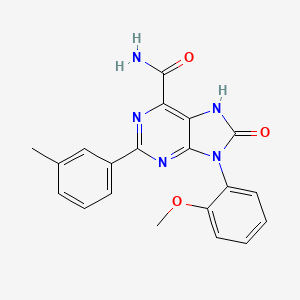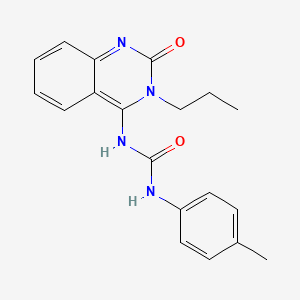
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a compound known for its complex structure and versatility. This compound falls within the broad category of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. Sulfonamides are widely recognized for their diverse range of biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide, a series of precise steps are undertaken:
Formation of the Diethylaminopyrimidine Intermediate
The starting material is often a diethylamine derivative.
This compound undergoes nucleophilic substitution reactions to yield the 4-(diethylamino)-6-methylpyrimidin-2-yl intermediate.
Amination Reaction
The intermediate is then subjected to an amination reaction with 4-aminophenyl.
Conditions typically involve elevated temperatures and a suitable solvent like DMF (Dimethylformamide).
Final Sulfonamide Formation
The resulting amine derivative undergoes sulfonation with 3-methylbenzenesulfonyl chloride.
This step requires a base, often triethylamine, to neutralize the hydrochloric acid formed.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up:
Continuous Flow Reactors: : These reactors allow for better control over reaction conditions, ensuring consistent product quality.
Automated Systems: : Use of automated synthesis machines that precisely add reagents and control reaction parameters, minimizing human error and enhancing efficiency.
化学反应分析
Types of Reactions
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide undergoes various reactions, such as:
Oxidation
Can be oxidized to form sulfonate derivatives.
Common reagents: potassium permanganate (KMnO4).
Reduction
Reduced back to its amine form.
Common reagents: sodium borohydride (NaBH4).
Substitution
Can participate in electrophilic substitution reactions, introducing different functional groups.
Common reagents: halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: : Sulfonate derivatives with enhanced solubility and altered activity.
Reduction: : Aminophenyl derivatives which may have different biological properties.
科学研究应用
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has extensive applications in various scientific fields:
Chemistry
Used as a building block in organic synthesis.
Intermediate in the production of dyes and polymers.
Biology
Studied for its potential enzyme inhibition properties.
Medicine
Potential pharmacological properties being investigated, such as antibacterial and anti-inflammatory effects.
Industry
Component in specialty chemical formulations, including agrochemicals and materials science.
作用机制
This compound exerts its effects through several mechanisms:
Enzyme Inhibition: : It may bind to active sites of certain enzymes, inhibiting their activity.
Signal Transduction Pathways: : Can interfere with cellular signal transduction pathways, affecting cell function and survival.
Molecular Targets: : Targets include specific proteins and nucleic acids within cells, leading to a range of biological effects.
相似化合物的比较
Unique Attributes
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide stands out due to its combination of a pyrimidine ring, diethylamino group, and sulfonamide structure, which together confer unique properties.
Similar Compounds
Sulfanilamide
Simple sulfonamide structure, primarily used as an antibiotic.
Sulfamethoxazole
Another antibacterial sulfonamide with a different functional group arrangement.
4-Aminobenzenesulfonamide
A precursor in the synthesis of various sulfonamide derivatives.
Exploring compounds like this compound unveils the intricate dance of chemistry that makes modern science so fascinating. From its synthesis to its applications, this compound exemplifies the blend of complexity and utility that defines much of chemical research today.
属性
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-5-27(6-2)21-15-17(4)23-22(25-21)24-18-10-12-19(13-11-18)26-30(28,29)20-9-7-8-16(3)14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABFPJCTNXIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)



![methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2993451.png)
![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)

![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)
![8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993457.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2993464.png)

![3-methyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2993466.png)
